

Spectral Analysis of 1-(2-Bromo-6-chlorophenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(2-Bromo-6-chlorophenyl)ethanone
CAS No.:	1261438-38-3
Cat. No.:	B1526644

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Introduction

1-(2-Bromo-6-chlorophenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds. The precise substitution pattern on the phenyl ring, featuring a bromine and a chlorine atom ortho to the acetyl group, introduces unique electronic and steric effects that influence its reactivity and spectral properties. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating reaction mechanisms.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for **1-(2-Bromo-6-chlorophenyl)ethanone**. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.

Molecular Structure and Expected Spectral Features

The structure of **1-(2-Bromo-6-chlorophenyl)ethanone**, with the IUPAC name 1-(2-bromo-6-chlorophenyl)ethan-1-one, dictates its spectral behavior. The presence of a carbonyl group, a methyl group, and a trisubstituted aromatic ring gives rise to characteristic signals in various spectroscopic techniques. The ortho-positioning of the bulky bromine and chlorine atoms relative to the acetyl group is expected to cause steric hindrance, potentially influencing the conformation of the acetyl group relative to the aromatic ring.

Caption: Molecular Structure of **1-(2-Bromo-6-chlorophenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(2-Bromo-6-chlorophenyl)ethanone**, both ^1H and ^{13}C NMR will provide definitive structural information.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 2.6	Singlet	3H	-CH ₃	The methyl protons adjacent to the carbonyl group are expected to resonate as a singlet in this region.
~ 7.2 - 7.6	Multiplet	3H	Ar-H	The three protons on the aromatic ring will likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.

Justification for Assignments: The electron-withdrawing nature of the carbonyl group and the halogen substituents will deshield the aromatic protons, causing them to resonate downfield. The steric hindrance from the ortho substituents may restrict the rotation of the acetyl group, potentially leading to broader signals for the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 30	-CH ₃	The methyl carbon is expected to appear in the aliphatic region.
~ 120 - 140	Ar-C	The six aromatic carbons will resonate in this region. The carbons bearing the bromine and chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity and size.
~ 200	C=O	The carbonyl carbon will be significantly deshielded and appear at a characteristic downfield chemical shift.

Expert Insight: Studies on substituted acetophenones have shown that the chemical shifts of the aromatic carbons can be predicted with reasonable accuracy using additive models for substituent effects.^[1] However, the steric hindrance in **1-(2-Bromo-6-chlorophenyl)ethanone** might lead to some deviation from these predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(2-Bromo-6-chlorophenyl)ethanone** is expected to be dominated by the strong absorption of the carbonyl group.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~ 1700	Strong, Sharp	C=O stretch	The carbonyl stretching vibration is a very strong and characteristic absorption for ketones. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic ketones.[2]
~ 3000 - 3100	Medium	Aromatic C-H stretch	These absorptions are characteristic of C-H bonds on an aromatic ring.
~ 1550 - 1600	Medium	C=C stretch (aromatic)	These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
~ 700 - 800	Strong	C-Cl and C-Br stretch	The carbon-halogen stretching vibrations are expected in the fingerprint region of the spectrum.

Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

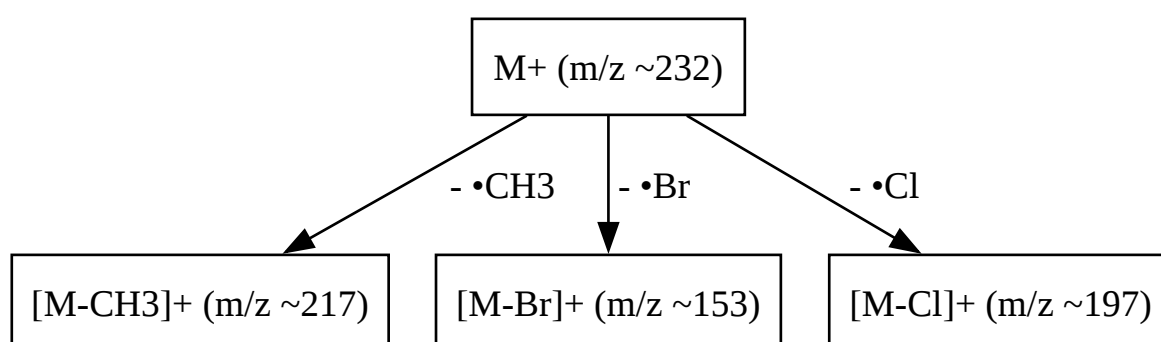
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: The molecular formula of **1-(2-Bromo-6-chlorophenyl)ethanone** is C_8H_6BrClO . The presence of bromine and chlorine, both of which have significant isotopic abundances ($^{79}Br:^{81}Br \approx 1:1$; $^{35}Cl:^{37}Cl \approx 3:1$), will result in a characteristic isotopic pattern for the molecular ion peak. The nominal molecular weight is approximately 232 g/mol .

Key Fragmentation Pathways:

- α -Cleavage: Loss of the methyl radical ($\bullet CH_3$) from the molecular ion to form a stable acylium ion is a common fragmentation pathway for ketones.
- Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals or molecules is also anticipated.

Predicted m/z	Assignment
~ 232/234/236	$[M]^+$ (Molecular Ion)
~ 217/219/221	$[M - CH_3]^+$
~ 153/155	$[M - Br]^+$
~ 197/199	$[M - Cl]^+$



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Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(2-Bromo-6-chlorophenyl)ethanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument to obtain optimal resolution.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
 - Alternatively (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the IR beam and collect the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or via direct insertion probe for Electron Ionization (EI).
- **Ionization:** Ionize the sample using the chosen method. EI is a common method for relatively small, volatile molecules and often provides detailed fragmentation patterns.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Conclusion

The spectral data of **1-(2-Bromo-6-chlorophenyl)ethanone** can be predicted with a high degree of confidence based on the known effects of its constituent functional groups and substituents. The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this important synthetic intermediate. Researchers working with this compound should find the predicted spectral data and outlined experimental protocols to be a valuable resource for its identification and quality control.

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